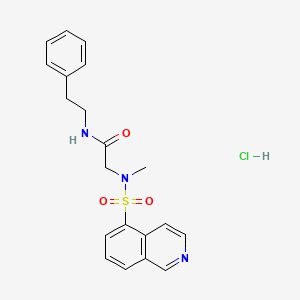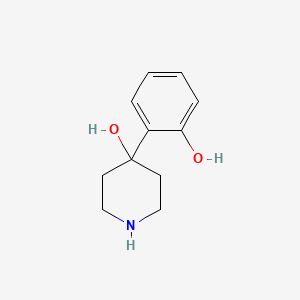![molecular formula C14H15BN2O3 B2741558 [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid CAS No. 446299-81-6](/img/new.no-structure.jpg)
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid is a boronic acid derivative with a unique structure that makes it valuable in various scientific research fields.
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with other organic molecules to form new compounds.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the boron atom in the boronic acid compound forms bonds with a transition metal, typically palladium. The boronic acid then transfers its organic group to the metal, forming a new carbon-metal bond .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling suggests it may play a role in the synthesis of various organic compounds . These compounds could potentially influence a variety of biochemical pathways, depending on their structure and properties.
Pharmacokinetics
For instance, boronic acids are known to have relatively good stability and are readily prepared, which could potentially enhance the bioavailability of the compound .
Result of Action
Given its potential role in suzuki–miyaura coupling, the compound could contribute to the synthesis of a variety of organic compounds . These new compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid. For instance, boronic acids are known to be sensitive to conditions such as air and moisture . Therefore, the stability and reactivity of the compound could be affected by factors such as humidity, temperature, and the presence of other chemicals in the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid typically involves the reaction of 5-methyl-6-aminopyridine with phenacyl bromide to form the phenacylamino derivative. This intermediate is then subjected to a boronation reaction using boronic acid reagents under specific conditions to yield the final product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Materials Science: It is utilized in the synthesis of advanced materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
[5-Amino-pyrazoles]: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
Pyrimidine Derivatives: These compounds exhibit a range of pharmacological effects and are used in various therapeutic applications.
Uniqueness
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid stands out due to its unique boronic acid moiety, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Propriétés
Numéro CAS |
446299-81-6 |
|---|---|
Formule moléculaire |
C14H15BN2O3 |
Poids moléculaire |
270.1 |
Nom IUPAC |
[5-methyl-6-(phenacylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C14H15BN2O3/c1-10-7-12(15(19)20)8-16-14(10)17-9-13(18)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,16,17) |
Clé InChI |
QRDMBMCOEQTXGD-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(N=C1)NCC(=O)C2=CC=CC=C2)C)(O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)
![N-benzyl-4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2741479.png)
![4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2741481.png)
![4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2741482.png)

![N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]propanamide](/img/structure/B2741484.png)
![1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2741485.png)
![5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2741487.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2741490.png)

![Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2741494.png)

